![molecular formula C9H8N2O B13026540 [1,8]Naphthyridin-3-yl-methanol](/img/structure/B13026540.png)
[1,8]Naphthyridin-3-yl-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,8]Naphthyridin-3-yl-methanol is a heterocyclic compound that belongs to the class of naphthyridines Naphthyridines are known for their diverse biological activities and photochemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1,8]Naphthyridin-3-yl-methanol can be achieved through various methods. One common approach involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol using a water-soluble iridium catalyst under an air atmosphere. This method yields the desired product in 62-88% .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
[1,8]Naphthyridin-3-yl-methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while substitution can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
[1,8]Naphthyridin-3-yl-methanol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives have shown potential as inhibitors of various biological targets, making it useful in drug discovery and development.
Wirkmechanismus
The mechanism of action of [1,8]Naphthyridin-3-yl-methanol and its derivatives often involves interaction with specific molecular targets. For example, some derivatives can intercalate with DNA, inhibiting DNA replication and transcription, which leads to the suppression of cancer cell growth . Other derivatives may inhibit enzymes or receptors involved in various biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,8-Naphthyridine-3-carbonitrile
- 2,7-Dimethyl-1,8-naphthyridine
- 4-Hydroxy-2,7-dimethyl-1,8-naphthyridine
Uniqueness
[1,8]Naphthyridin-3-yl-methanol is unique due to its specific functional group (hydroxyl group) at the 3-position, which allows for a wide range of chemical modifications and applications. This functional group can be easily transformed into other functional groups, making it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C9H8N2O |
|---|---|
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
1,8-naphthyridin-3-ylmethanol |
InChI |
InChI=1S/C9H8N2O/c12-6-7-4-8-2-1-3-10-9(8)11-5-7/h1-5,12H,6H2 |
InChI-Schlüssel |
UFXILSNBECRSAL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CC(=CN=C2N=C1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


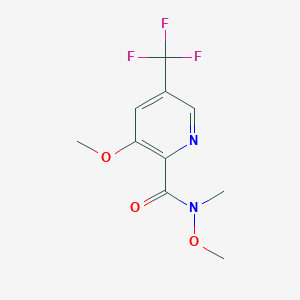
![9,9-Difluoro-2-azaspiro[5.5]undecane](/img/structure/B13026463.png)

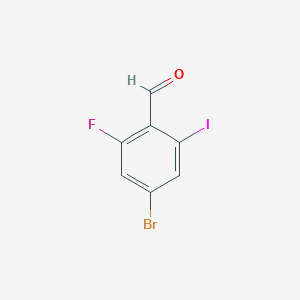
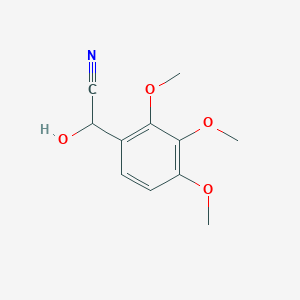
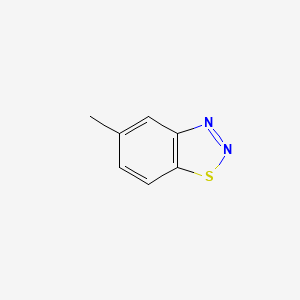

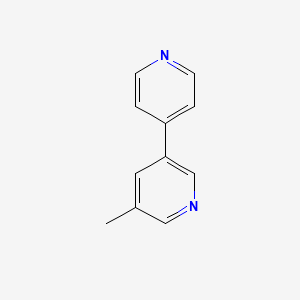
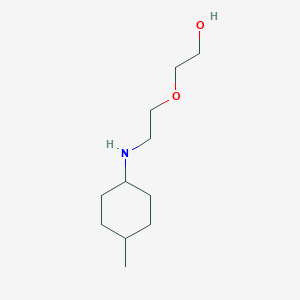
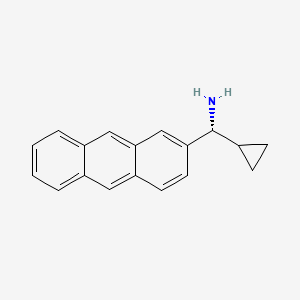
![4-bromo-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride](/img/structure/B13026521.png)
![2-(Tert-butoxycarbonylamino)pyrido[4,3-d]pyrimidine-7-carboxylic acid](/img/structure/B13026524.png)


